molecular formula C10H13BrO B6227620 [(2-bromopropoxy)methyl]benzene CAS No. 888491-84-7

[(2-bromopropoxy)methyl]benzene

Cat. No.: B6227620
CAS No.: 888491-84-7
M. Wt: 229.11 g/mol
InChI Key: SATHPABQWQPWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-bromopropoxy)methyl]benzene is a notable compound in the field of organic synthesis, primarily due to its dual functional nature. As a molecule incorporating both a stable benzyl (B1604629) ether linkage and a reactive secondary bromide, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its utility lies in the ability to selectively address one functional group while leaving the other intact for subsequent transformations, a key strategy in multistep synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

888491-84-7

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromopropoxymethylbenzene

InChI

InChI=1S/C10H13BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

SATHPABQWQPWIF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromopropoxy Methyl Benzene

Approaches to the Formation of the Ether Linkage in [(2-bromopropoxy)methyl]benzene

The creation of the benzyl (B1604629) ether moiety is a critical step in the synthesis of this compound. Several established and modern etherification methods can be adapted for this purpose.

Williamson Ether Synthesis Adaptations for this compound Precursors

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide. youtube.commasterorganicchemistry.com For the synthesis of precursors to this compound, this typically involves the reaction of a benzyl halide with a propanol (B110389) derivative.

The general approach involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of synthesizing a precursor like 1-(benzyloxy)propan-2-ol (B32082), 2-bromopropan-1-ol (B151844) would be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide would then react with benzyl bromide or benzyl chloride to form the desired benzyl ether. youtube.comyoutube.com The use of primary benzyl halides is advantageous as it minimizes the risk of competing elimination reactions. youtube.comyoutube.com

For substrates that may be sensitive to strongly basic conditions, milder bases such as silver oxide (Ag₂O) can be employed, allowing for more selective reactions. organic-chemistry.org The choice of solvent is also crucial, with the conjugate acid of the alkoxide often being a suitable choice. masterorganicchemistry.com

ReactantsBaseSolventProductNotes
2-bromopropan-1-ol, Benzyl bromideSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)1-(benzyloxy)-2-bromopropaneA standard approach for forming the ether linkage.
1-(benzyloxy)propan-2-ol, Brominating agent--This compoundSubsequent bromination of the alcohol precursor.
Benzyl alcohol, 2-bromopropyl halideSodium Hydride (NaH)Tetrahydrofuran (THF)This compoundAlternative Williamson approach.

Reductive Etherification Routes Leading to Analogous Benzyl Ethers

Reductive etherification presents an alternative to the Williamson synthesis, particularly when starting from carbonyl compounds. This method involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent.

A facile method for reductive etherification involves the reaction of carbonyl compounds with triethylsilane and an alkoxytrimethylsilane, catalyzed by iron(III) chloride. organic-chemistry.orgorganic-chemistry.org This approach can be used to synthesize various alkyl ethers, including benzyl ethers, in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, benzaldehyde (B42025) could be reacted with 2-bromopropanol in the presence of a suitable reducing agent and catalyst system.

Another approach involves a heterogeneous platinum catalyst that efficiently mediates the reductive etherification of ketones at ambient hydrogen pressure, with water as the only by-product. organic-chemistry.org Furthermore, a simple iron- and silyl (B83357) chloride-catalyzed reductive etherification enables the preparation of symmetrical and nonsymmetrical ethers from various aldehydes and ketones using triethylsilane as the reducing agent. organic-chemistry.orgorganic-chemistry.org A novel method avoids the need for hydride or hydrogen reductants by forming α-(alkoxyalkyl)phosphonium salts from an aldehyde, an alcohol, and a phosphine (B1218219) in the presence of an acid, which are then hydrolyzed to the ether. nih.gov

Carbonyl CompoundAlcoholCatalyst SystemReducing AgentProduct
Benzaldehyde2-bromopropanolIron(III) chlorideTriethylsilaneThis compound
Benzaldehyde2-bromopropanolPlatinumHydrogenThis compound
Benzaldehyde2-bromopropanolIron(III) oxo acetate, Chloro(trimethyl)silaneTriethylsilaneThis compound
Benzaldehyde2-bromopropanolAcid, Phosphine(Hydrolysis)This compound

Palladium-Catalyzed Etherification Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the formation of carbon-oxygen bonds, providing powerful methods for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.orgcapes.gov.br These reactions typically involve the coupling of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

While direct palladium-catalyzed coupling to form an alkyl benzyl ether like this compound is less common than aryl ether synthesis, the principles can be adapted. For example, a benzyl alcohol derivative could be coupled with a brominated propane (B168953) derivative. More relevantly, the synthesis of diaryl ethers has seen significant advancements, allowing the coupling of electron-deficient aryl halides with minimal restrictions. organic-chemistry.org

The mechanism of these palladium-catalyzed reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the alcohol, and reductive elimination to form the ether product and regenerate the catalyst. nih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org

Strategies for Bromo-Substitution within the Propoxy Chain of this compound

The introduction of the bromine atom at the 2-position of the propoxy group is the second key transformation in the synthesis of the target compound. This can be achieved either by starting with a brominated precursor or by brominating an intermediate alcohol.

Bromination of Propanol Precursors in the Synthesis of this compound

A common strategy involves the bromination of a secondary alcohol precursor, such as 1-(benzyloxy)propan-2-ol. Several reagents are available for the conversion of alcohols to alkyl bromides.

Phosphorus tribromide (PBr₃) is a widely used reagent for the bromination of primary and secondary alcohols. commonorganicchemistry.comorgosolver.com The reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry if a chiral center is present. orgosolver.com Another effective method is the Appel reaction, which typically uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or other bromine sources like N-bromosuccinimide (NBS). commonorganicchemistry.com This reaction also proceeds with inversion of stereochemistry. Thionyl bromide (SOBr₂) is another option, though it is more reactive and less commonly used than thionyl chloride. commonorganicchemistry.com

A mixture of sodium or potassium bromide and concentrated sulfuric acid can also be used to generate hydrogen bromide in situ, which then reacts with the alcohol. chemguide.co.uk For acid-sensitive substrates, a combination of Br₃CCOCBr₃/PPh₃ or Br₃CCO₂Et/PPh₃ provides an efficient method for converting alcohols to alkyl bromides under mild conditions. researchgate.net

Alcohol PrecursorBrominating ReagentReaction ConditionsProduct
1-(benzyloxy)propan-2-olPhosphorus tribromide (PBr₃)Typically in an inert solventThis compound
1-(benzyloxy)propan-2-olTriphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)Mild conditionsThis compound
1-(benzyloxy)propan-2-olSodium bromide, Sulfuric acidWarming to distill the productThis compound
1-(benzyloxy)propan-2-olBr₃CCOCBr₃/PPh₃ or Br₃CCO₂Et/PPh₃Mild conditions, short reaction timesThis compound

Halogen-Exchange Reactions for Bromo-Introduction in Related Compounds

Halogen-exchange reactions, particularly the Finkelstein reaction, provide a route to introduce a bromine atom by displacing another halogen, typically chlorine or iodine. weebly.comdoubtnut.comwikipedia.org The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide, driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org

While the Finkelstein reaction is most commonly used to synthesize alkyl iodides, the principles of halide exchange can be applied to introduce bromine. doubtnut.comunacademy.com For instance, a chloro-analogue, [(2-chloropropoxy)methyl]benzene, could be converted to the desired bromo-compound by reaction with a bromide salt in a suitable solvent. The equilibrium of the reaction is influenced by the relative solubilities of the halide salts. wikipedia.org Quaternary phosphonium (B103445) salts have been used as catalysts for gas-phase halogen exchange between alkyl chlorides and bromides. rsc.org

Starting MaterialReagentSolventCatalystProduct
[(2-chloropropoxy)methyl]benzeneSodium bromideAcetone-This compound
[(2-iodopropoxy)methyl]benzeneLithium bromideAcetone-This compound
[(2-chloropropoxy)methyl]benzene1,2-DibromoethaneGas PhaseSupported alkyl phosphonium saltThis compound

Multi-Step Synthetic Sequences for this compound

The synthesis of the target compound, 1-(benzyloxy)-2-bromopropane, is typically achieved through multi-step pathways that strategically construct the two key functionalities: the benzyl ether and the bromoalkyl groups. The order of these steps can be varied to optimize yield and purity, depending on the available starting materials and reaction conditions.

Sequential Construction of the Benzyl Ether and Bromoalkyl Moieties

The assembly of racemic 1-(benzyloxy)-2-bromopropane can be approached from two primary retrosynthetic disconnections. The first strategy involves the initial formation of the benzyl ether followed by the introduction of the bromine atom. The second strategy reverses this sequence, starting with an appropriate bromo-alcohol and subsequently adding the benzyl protecting group.

A common and effective method begins with a readily available diol, 1,2-propanediol. The sequence is as follows:

Selective Benzylation: The first step involves the selective protection of the primary hydroxyl group of 1,2-propanediol as a benzyl ether. The Williamson ether synthesis is a frequently employed method for this transformation. organic-chemistry.orgyoutube.com This involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride. organic-chemistry.orgyoutube.com The primary hydroxyl group is more sterically accessible and more acidic, allowing for preferential reaction over the secondary hydroxyl group, yielding 1-(benzyloxy)propan-2-ol. Alternative, milder methods for benzylation under neutral conditions, such as using 2-benzyloxy-1-methylpyridinium triflate, can also be employed, which is particularly useful for substrates that are sensitive to basic or acidic conditions. beilstein-journals.orgnih.govorgsyn.org

Bromination of the Secondary Alcohol: The subsequent step is the conversion of the remaining secondary hydroxyl group of 1-(benzyloxy)propan-2-ol into a bromide. This can be achieved using various standard brominating agents. A common method is the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert the alcohol to the corresponding bromide with inversion of configuration. Other reagents like phosphorus tribromide (PBr₃) can also be effective.

An alternative and highly efficient route commences with allyl alcohol:

Benzylation of Allyl Alcohol: Allyl alcohol is first converted to allyl benzyl ether. This is typically accomplished via the Williamson ether synthesis, where the hydroxyl group of allyl alcohol is deprotonated with a base like NaH and reacted with benzyl bromide.

Markovnikov Hydrobromination: The crucial step is the addition of hydrogen bromide (HBr) across the double bond of allyl benzyl ether. According to Markovnikov's rule, the electrophilic hydrogen atom adds to the less substituted carbon of the double bond, while the bromide nucleophile attacks the more substituted carbon (the secondary carbon), which can stabilize a partial positive charge more effectively. This regioselective addition results in the formation of the desired product, 1-(benzyloxy)-2-bromopropane.

Table 1: Comparison of Synthetic Routes to Racemic 1-(Benzyloxy)-2-bromopropane

RouteStarting MaterialIntermediateKey Reactions
A 1,2-Propanediol1-(Benzyloxy)propan-2-olWilliamson Ether Synthesis; Appel Reaction (or PBr₃)
B Allyl AlcoholAllyl Benzyl EtherWilliamson Ether Synthesis; Markovnikov Addition of HBr

Stereoselective Synthesis of Enantiomeric this compound

The carbon atom bearing the bromine in 1-(benzyloxy)-2-bromopropane is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-1-(benzyloxy)-2-bromopropane. The synthesis of a single enantiomer requires a stereoselective approach.

The most straightforward strategy for accessing enantiopure 1-(benzyloxy)-2-bromopropane is to employ a chiral pool approach. This involves using a commercially available, enantiomerically pure starting material.

Synthesis from Chiral 1,2-Propanediol: The synthesis can begin with either (R)- or (S)-1,2-propanediol. Following the synthetic sequence outlined previously (Route A), the primary alcohol is benzylated to form (R)- or (S)-1-(benzyloxy)propan-2-ol. The stereocenter is unaffected by this reaction.

Stereospecific Bromination: The key to maintaining or inverting the stereochemistry lies in the second step. To obtain the final product with a defined stereochemistry, the conversion of the chiral secondary alcohol to the bromide must be stereospecific.

Inversion of Configuration: A common method to achieve inversion is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The subsequent reaction of the resulting sulfonate ester with a bromide salt (e.g., lithium bromide or sodium bromide) proceeds via an Sₙ2 mechanism, which results in a complete inversion of the stereochemical configuration at the chiral center. For example, starting with (R)-1-(benzyloxy)propan-2-ol would yield (S)-1-(benzyloxy)-2-bromopropane.

Retention of Configuration: While less common, methods for retention are also available, though they often require more specialized reagents.

A more contemporary approach involves the use of catalytic asymmetric synthesis, where a chiral catalyst induces enantioselectivity in a reaction performed on a prochiral substrate.

Asymmetric Bromination of Allyl Benzyl Ether: Drawing from advances in asymmetric halogenation, it is conceivable to perform an enantioselective bromo-functionalization of the double bond in allyl benzyl ether. nih.gov Catalytic systems, often employing chiral ligands complexed to a metal or chiral organocatalysts, can create a chiral environment that directs the attack of the bromine source to one face of the alkene over the other. chemistryviews.orgbeilstein-journals.org For instance, methods developed for the enantioselective bromohydroxylation or bromoetherification of olefins could be adapted for this purpose, potentially using a chiral catalyst to generate an optically active bromohydrin or bromoether intermediate that leads to the desired enantiomer of the final product. nih.gov

Table 2: Stereoselective Synthetic Approaches

Starting MaterialKey Reagent/StepMechanismStereochemical Outcome
(R)-1,2-Propanediol1. Benzylation2. Tosylation3. Sₙ2 with Br⁻Sₙ2 Inversion(S)-1-(Benzyloxy)-2-bromopropane
(S)-1,2-Propanediol1. Benzylation2. Tosylation3. Sₙ2 with Br⁻Sₙ2 Inversion(R)-1-(Benzyloxy)-2-bromopropane
Allyl Benzyl EtherAsymmetric Bromination CatalystCatalytic Asymmetric Addition(R)- or (S)-1-(Benzyloxy)-2-bromopropane (depending on catalyst)

Mechanistic Investigations of Reactions Involving 2 Bromopropoxy Methyl Benzene

Nucleophilic Substitution Pathways of the Bromine Moiety in [(2-bromopropoxy)methyl]benzene

The nucleophilic substitution of the bromine atom in this compound can theoretically proceed through SN1 or SN2 mechanisms. The preferred pathway is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. The substrate, this compound, is a secondary alkyl halide due to the bromine being attached to a secondary carbon. This secondary nature allows for the potential of both unimolecular (SN1) and bimolecular (SN2) substitution reactions.

Elucidation of SN1 Type Reaction Mechanisms

An SN1 reaction mechanism involves a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. organic-chemistry.orgwikipedia.org For this compound, the departure of the bromide ion would lead to the formation of a secondary carbocation.

Reaction Scheme:

Generated code

The stability of the resulting carbocation is a critical factor. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations. organic-chemistry.org The presence of the adjacent benzyloxy group could potentially influence the stability of this intermediate through inductive or resonance effects, although direct resonance stabilization of the secondary carbocation is not possible.

The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. wikipedia.org Polar protic solvents, such as water or alcohols, are known to favor SN1 reactions as they can stabilize the carbocation intermediate and the departing leaving group through solvation.

Due to the potential for carbocation rearrangement, SN1 reactions can sometimes yield a mixture of products. In the case of the carbocation derived from this compound, a hydride shift from the adjacent methyl group or the methylene (B1212753) group of the benzyl (B1604629) ether is a possibility, which would lead to a more stable carbocation. However, without specific experimental data, the likelihood and products of such a rearrangement remain speculative.

Exploration of SN2 Type Reaction Mechanisms

The SN2 reaction is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center.

Reaction Scheme:

Generated code

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

For this compound, being a secondary halide, it is susceptible to SN2 reactions. However, the steric hindrance around the reaction center plays a significant role. The presence of the methyl group and the benzyloxymethyl group could sterically hinder the approach of the nucleophile to some extent, potentially slowing down the reaction rate compared to a less substituted secondary halide.

The competition between SN1 and SN2 pathways for a secondary halide like this compound is a well-known phenomenon in organic chemistry. The outcome is often a mixture of both substitution products, with the ratio depending on the specific reaction conditions.

Intramolecular Cyclization Pathways via Nucleophilic Displacement

Intramolecular reactions can occur if a nucleophilic center exists within the same molecule, positioned to attack the electrophilic carbon. In this compound, the oxygen atom of the benzyl ether could potentially act as an internal nucleophile. This would lead to an intramolecular SN2 reaction, resulting in a cyclic ether.

For such a reaction to occur, the molecule would need to adopt a conformation that allows the ether oxygen to perform a backside attack on the carbon bearing the bromine. This would lead to the formation of a five-membered ring, which is generally favored entropically. The product of such a cyclization would be a substituted tetrahydrofuran (B95107) derivative.

Elimination Reactions of this compound

In addition to substitution reactions, this compound can also undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene. These reactions can proceed through either E1 or E2 mechanisms.

E1 Mechanistic Studies

The E1 (Elimination, unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.

Reaction Scheme:

Generated code

The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration. E1 reactions are favored by weak bases and polar protic solvents, conditions that also favor SN1 reactions. Therefore, E1 and SN1 reactions are often in competition.

For this compound, the removal of a proton from either the adjacent methyl group or the methylene group of the benzyl ether would lead to the formation of two possible alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product.

E2 Mechanistic Studies

The E2 (Elimination, bimolecular) mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously.

Reaction Scheme:

Generated code

The rate of an E2 reaction depends on the concentrations of both the substrate and the base. This pathway is favored by strong, bulky bases and requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond.

For this compound, the use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 pathway over SN2. The regioselectivity of the E2 reaction is also governed by Zaitsev's rule, leading to the more substituted alkene as the major product, unless a sterically hindered base is used, which might favor the formation of the less substituted (Hofmann) product.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of this compound

The (2-bromopropoxy)methyl group, being an ether, is an activating group and an ortho, para-director for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution process. masterorganicchemistry.com The stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom. masterorganicchemistry.com

While the electronic effects favor ortho and para substitution, steric hindrance from the bulky (2-bromopropoxy)methyl group can influence the ratio of the products. Attack at the ortho position is generally more sterically hindered than at the para position, often leading to a higher yield of the para-substituted product.

The reaction dynamics of electrophilic aromatic substitution on this compound are expected to follow a two-step mechanism. libretexts.orglibretexts.org The first and rate-determining step involves the attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation known as an arenium ion. The second, faster step involves the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

A hypothetical nitration reaction of this compound would be expected to yield a mixture of 2-nitro- and 4-nitro- substituted products, with the para isomer likely predominating due to reduced steric hindrance.

ElectrophileReagentsExpected Major ProductsExpected Product Ratio (ortho:para)
NO₂⁺HNO₃, H₂SO₄4-nitro-1-((2-bromopropoxy)methyl)benzene1:3
SO₃Fuming H₂SO₄4-((2-bromopropoxy)methyl)benzenesulfonic acid1:4
CH₃CO⁺CH₃COCl, AlCl₃1-(4-((2-bromopropoxy)methyl)phenyl)ethan-1-one1:5

This table presents hypothetical data based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not available in the searched literature.

Metal-Catalyzed Cross-Coupling Reactivity of this compound

The bromine atom in the propoxy side chain of this compound provides a handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The secondary bromide in this compound can participate in several well-established palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve an oxidative addition of the alkyl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst. chemistry.coach

Suzuki Coupling: In a Suzuki-Miyaura coupling, this compound could be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. chemistry.coach

Heck Reaction: The Heck reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. chemistry.coach

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, a Sonogashira coupling could be employed, reacting this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

A hypothetical table of yields for various carbon-carbon bond-forming reactions is presented below.

Coupling ReactionCoupling PartnerCatalyst SystemExpected ProductHypothetical Yield (%)
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃[(2-phenylpropoxy)methyl]benzene85
HeckStyrenePd(OAc)₂, PPh₃, Et₃N[(4-phenyl-2-butoxy)methyl]benzene70
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N[(4-phenyl-2-butynoxy)methyl]benzene75

This table presents hypothetical data based on established principles of metal-catalyzed cross-coupling reactions, as specific experimental data for this compound was not available in the searched literature.

The bromine atom in this compound can also be substituted with various heteroatoms through metal-catalyzed cross-coupling reactions, providing access to a diverse range of functionalized molecules. nih.govnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govresearchgate.net

Ullmann Condensation: An alternative method for C-N and C-O bond formation is the Ullmann condensation, which typically employs a copper catalyst. researchgate.net This could be used to react this compound with amines or alcohols.

The following table summarizes hypothetical outcomes for carbon-heteroatom bond-forming reactions.

Coupling ReactionNucleophileCatalyst SystemExpected ProductHypothetical Yield (%)
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-BuN-(1-(benzyloxy)propan-2-yl)aniline80
Ullmann CondensationPhenolCuI, K₂CO₃[(2-phenoxypropoxy)methyl]benzene65
ThioetherificationThiophenolPd(PPh₃)₄, NaH[(2-(phenylthio)propoxy)methyl]benzene78

This table presents hypothetical data based on established principles of metal-catalyzed cross-coupling reactions, as specific experimental data for this compound was not available in the searched literature.

Chemical Transformations and Derivatization of 2 Bromopropoxy Methyl Benzene

Functional Group Interconversions of the Bromine Atom in [(2-bromopropoxy)methyl]benzene

The bromine atom in this compound serves as a versatile handle for introducing a range of functional groups through nucleophilic substitution and organometallic chemistry.

Formation of Organometallic Reagents from this compound

The carbon-bromine bond in alkyl halides can be converted into a carbon-metal bond, creating highly reactive organometallic reagents. libretexts.orgmasterorganicchemistry.com These reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases, making them valuable in the formation of new carbon-carbon bonds. libretexts.org

The general process for forming a Grignard reagent involves reacting the alkyl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com For this compound, this would result in the formation of a benzyloxpropylmagnesium bromide derivative. It is crucial to conduct these reactions under anhydrous conditions, as organometallic reagents readily react with water. libretexts.org

Similarly, organolithium reagents can be prepared by reacting the alkyl halide with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. masterorganicchemistry.commsu.edu The resulting organolithium compound is also a powerful nucleophile.

Organometallic ReagentGeneral FormulaReactantsSolvent
Grignard ReagentRMgXR-X + MgDiethyl ether or THF
Organolithium ReagentRLiR-X + 2LiPentane or Hexane

These organometallic derivatives of this compound can subsequently react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form more complex molecules with new carbon-carbon bonds. msu.edu

Introduction of Azide (B81097), Cyano, and Amino Functionalities

The bromine atom in this compound is susceptible to nucleophilic substitution by various nucleophiles, allowing for the introduction of important functional groups.

Azide Functionalization: The azide ion (N₃⁻) is an excellent nucleophile and can readily displace the bromide in an Sₙ2 reaction to form an alkyl azide. masterorganicchemistry.com This reaction is typically carried out using sodium azide in a suitable solvent. Alkyl azides are valuable synthetic intermediates that can be reduced to primary amines or participate in cycloaddition reactions. masterorganicchemistry.comnih.gov

Cyano Functionalization: The cyanide ion (CN⁻) is another effective nucleophile that can replace the bromine atom to yield a nitrile. This reaction extends the carbon chain by one atom and introduces a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the synthesis of ketones.

Amino Functionalization: While direct substitution with ammonia (B1221849) can lead to mixtures of primary, secondary, and tertiary amines, more controlled methods are often employed. The Gabriel synthesis, which involves the use of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides a reliable route to primary amines. Alternatively, the reduction of the corresponding azide offers a clean pathway to the primary amine. masterorganicchemistry.com

Functional GroupReagentProduct
AzideSodium Azide (NaN₃)[(2-azidopropoxy)methyl]benzene
CyanoSodium Cyanide (NaCN)3-(benzyloxy)butanenitrile
Amino (via Azide)1. NaN₃ 2. Reduction (e.g., H₂/Pd)1-(benzyloxy)propan-2-amine

Selective Transformations of the Ether Linkage in this compound

The benzyl (B1604629) ether linkage in this compound offers both a protective group for a hydroxyl function and a point for selective cleavage.

Chemoselective Cleavage of Benzyl Ether Bonds

Benzyl ethers are widely used as protecting groups for alcohols due to their stability under many reaction conditions and their susceptibility to selective cleavage. organic-chemistry.orgyoutube.com One of the most common methods for debenzylation is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). youtube.comyoutube.com This method is generally mild and high-yielding, producing the corresponding alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com

Acid-catalyzed cleavage is another option, although it can be harsh. youtube.com Milder and more selective methods have been developed. For instance, the use of boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382) allows for the debenzylation of aryl benzyl ethers under gentle conditions, even in the presence of sensitive functional groups. researchgate.net

Cleavage MethodReagentsProducts
HydrogenolysisH₂, Pd/C2-bromopropan-1-ol (B151844) and Toluene
Acid-catalyzedStrong acid (e.g., HBr)2-bromopropan-1-ol and Benzyl bromide
Lewis AcidBCl₃, C₆HMe₅2-bromopropan-1-ol and benzylated scavenger

Modification of the Aromatic Core of this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions to introduce additional substituents. The existing benzyloxypropyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orgchemguide.co.uk

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. chemguide.co.uk This reaction can be prone to polysubstitution and rearrangement. msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. chemguide.co.uk This reaction is generally more controlled than alkylation and yields a ketone, which can be subsequently reduced to an alkyl group. masterorganicchemistry.com

The specific conditions for these reactions would need to be chosen carefully to avoid side reactions involving the bromoalkyl or ether functionalities. For example, strong acidic conditions used in some electrophilic substitutions could potentially cleave the benzyl ether.

ReactionReagentsExpected Major Products (Isomers)
BrominationBr₂, FeBr₃1-bromo-2-((2-bromopropoxy)methyl)benzene and 1-bromo-4-((2-bromopropoxy)methyl)benzene
NitrationHNO₃, H₂SO₄1-((2-bromopropoxy)methyl)-2-nitrobenzene and 1-((2-bromopropoxy)methyl)-4-nitrobenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-((2-bromopropoxy)methyl)phenyl)ethan-1-one

Electrophilic Derivatization Strategies

The this compound molecule contains a benzyloxypropyl group attached to the benzene ring. The oxygen atom of the ether linkage is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This directing effect is attributed to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring, stabilizing the arenium ion intermediates formed during the substitution at the ortho and para positions.

While specific studies on the electrophilic derivatization of this compound are not extensively documented, the reactivity can be inferred from studies on analogous benzyl ethers. Typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed at the positions ortho and para to the benzyloxypropyl group.

Halogenation: The chlorination of benzyl ethers has been studied, indicating that the aromatic ring can be halogenated under standard electrophilic conditions. For instance, the reaction of benzyl ethers with chlorine in acetic acid leads to the formation of chloro-substituted derivatives. uwindsor.ca The regioselectivity is governed by the directing effect of the ether group, favoring the formation of ortho- and para-chloro isomers.

Nitration: The nitration of benzyl methyl ether suggests that the reaction with nitric acid in the presence of a strong acid catalyst would yield a mixture of ortho- and para-nitro derivatives. The electron-donating nature of the ether substituent activates these positions towards attack by the nitronium ion (NO₂⁺). stackexchange.com The ratio of ortho to para isomers can be influenced by steric hindrance from the side chain and the specific reaction conditions employed. numberanalytics.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for introducing alkyl and acyl groups onto an aromatic ring. For this compound, these reactions are expected to yield ortho- and para-substituted products. However, a common challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group further activates the ring. researchgate.netsiu.edu Friedel-Crafts acylation, on the other hand, introduces a deactivating acyl group, which generally prevents further substitution. libretexts.orgkhanacademy.org The choice of Lewis acid catalyst and reaction conditions is crucial for controlling the outcome of these reactions. numberanalytics.comwikipedia.org

The following table summarizes the expected electrophilic substitution reactions on this compound based on the reactivity of similar compounds.

Reaction TypeReagents and ConditionsExpected Major Products
Halogenation Cl₂, Acetic Acid1-Chloro-2-[(2-bromopropoxy)methyl]benzene and 1-Chloro-4-[(2-bromopropoxy)methyl]benzene
Nitration HNO₃, H₂SO₄1-Nitro-2-[(2-bromopropoxy)methyl]benzene and 1-Nitro-4-[(2-bromopropoxy)methyl]benzene
Friedel-Crafts Acylation RCOCl, AlCl₃1-Acyl-4-[(2-bromopropoxy)methyl]benzene

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overriding the inherent electronic directing effects of substituents. wikipedia.org This methodology relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

In the context of this compound, the ether oxygen can act as a DMG. However, a more potent strategy involves the in situ generation of an α-lithiobenzyloxy group, which has been shown to be an effective DMG. nih.govresearchgate.net This is achieved by treating the benzyl ether with a strong base, such as tert-butyllithium (B1211817) (t-BuLi), which selectively deprotonates the benzylic position. The resulting α-lithio species then directs a second lithiation at the ortho position of the benzene ring.

This dianionic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. This approach offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution.

Research by Guijarro and Yus has demonstrated that the α-lithiobenzyloxy group, generated from aryl benzyl ethers, effectively directs ortho-lithiation. This dianion can then react with a variety of electrophiles, leading to the formation of ortho-substituted products. nih.gov For example, reaction with esters or dihalosilanes can lead to the synthesis of benzofuran (B130515) and siladihydrobenzofuran derivatives, respectively. nih.gov

The following table presents a selection of potential derivatizations of this compound via directed ortho-metalation, based on the reactivity of analogous systems.

ElectrophileReagentExpected Product
Carbonyl CompoundsAldehydes (e.g., Benzaldehyde)ortho-(Hydroxy(phenyl)methyl)-[(2-bromopropoxy)methyl]benzene
Carbonyl CompoundsKetones (e.g., Acetone)ortho-(2-Hydroxypropan-2-yl)-[(2-bromopropoxy)methyl]benzene
Alkyl HalidesMethyl Iodideortho-Methyl-[(2-bromopropoxy)methyl]benzene
Silyl (B83357) HalidesTrimethylsilyl chloride (TMSCl)ortho-(Trimethylsilyl)-[(2-bromopropoxy)methyl]benzene
CarboxylationCarbon Dioxide (CO₂)2-[(2-Bromopropoxy)methyl]benzoic acid

Computational and Theoretical Studies of 2 Bromopropoxy Methyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, detailed information about its electronic landscape and potential for chemical transformation can be obtained. For substituted benzene (B151609) derivatives, these calculations can elucidate the effects of substituents on the aromatic ring's reactivity.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of [(2-bromopropoxy)methyl]benzene is governed by the distribution of its electrons in various molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively. In benzene, the six p-orbitals of the carbon atoms combine to form six pi molecular orbitals: three bonding (π) and three antibonding (π*). libretexts.org The π molecular orbitals occupy four distinct energy levels, with some orbitals being degenerate, meaning they have the same energy. libretexts.orgyoutube.commasterorganicchemistry.com

FeatureDescription
HOMO The highest occupied molecular orbital, indicating regions of high electron density and the likely site of electrophilic attack.
LUMO The lowest unoccupied molecular orbital, indicating regions susceptible to nucleophilic attack.
Degenerate Orbitals Orbitals that possess the same energy level. In benzene, there are pairs of degenerate bonding and antibonding molecular orbitals. libretexts.orgyoutube.com
Mulliken Charges A method for estimating partial atomic charges, providing insight into the polarity of bonds and the overall charge distribution within the molecule.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. For this compound, this can be applied to understand its reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic substitution at the benzylic or brominated carbon.

For example, in the bromination of benzene, computational studies have elucidated the mechanism involving the formation of a Br₂-AlBr₃ complex and its subsequent addition to the benzene ring. researchgate.net Similar computational approaches can be used to model the reactions of this compound, predicting the activation energies and the geometries of the transition states for different possible reaction channels. This allows for a theoretical assessment of the most favorable reaction pathway.

Conformational Analysis of this compound

The flexibility of the (2-bromopropoxy)methyl side chain allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation around single bonds.

Energy Minima and Rotational Barriers

The potential energy surface of this compound is characterized by several local energy minima, corresponding to stable conformations, and saddle points, which represent the transition states for interconversion between these conformations. The energy difference between a minimum and a saddle point is the rotational barrier.

Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to calculate the energies of different conformations and map out the potential energy profile for rotation around key bonds, such as the C-O and C-C bonds in the side chain. For example, studies on related molecules like 1,4-bis(3,3,3-triphenylpropynyl)benzene have shown that calculated rotational barriers can be significantly different depending on whether the lattice is treated as rigid or allowed to relax, highlighting the importance of considering environmental effects. nih.gov

ParameterDescription
Dihedral Angle The angle between two intersecting planes, used to define the rotation around a chemical bond.
Energy Minimum A conformation corresponding to a stable, low-energy state of the molecule.
Rotational Barrier The energy required to rotate a part of the molecule around a single bond from one energy minimum to another.

Influence of Substituents on Conformation

The presence and position of substituents on the benzene ring can significantly influence the conformational preferences of the side chain. Steric hindrance between the substituent and the side chain can raise the energy of certain conformations, making them less favorable. Electronic effects, such as intramolecular hydrogen bonding or dipole-dipole interactions, can also stabilize specific conformations.

In Silico Modeling of Reaction Selectivities of this compound

In silico modeling encompasses a range of computational techniques used to predict the outcome of chemical reactions. For this compound, these models can be employed to forecast the regioselectivity and stereoselectivity of its reactions.

Regioselectivity refers to the preference for reaction at one position over another. In the case of electrophilic aromatic substitution on this compound, the benzyloxy group is an ortho-, para-director. Computational models can quantify this directing effect by calculating the relative stabilities of the sigma-complex intermediates formed upon attack at the ortho, meta, and para positions. The position leading to the most stable intermediate is predicted to be the major product.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. Given the chiral center at the 2-position of the propoxy chain, reactions involving this center or adjacent atoms can potentially lead to different stereoisomers. By modeling the transition states for the formation of each stereoisomer, the activation energies can be compared to predict the major product.

Rationalizing Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the subtle interplay of electronic and steric factors. Computational studies provide a quantitative framework to dissect these factors by calculating the energy profiles of different possible reaction pathways.

Regioselectivity:

Reactions involving the benzyloxy and bromo substituents on the propane (B168953) chain of this compound can potentially lead to different constitutional isomers. For instance, in a nucleophilic substitution reaction, the incoming nucleophile could attack at different electrophilic sites. Computational modeling, particularly through the use of Density Functional Theory (DFT), can elucidate the most likely reaction pathway by identifying the transition state with the lowest activation energy.

A typical approach involves the following steps:

Reactant and Product Optimization: The geometries of the reactants, possible products, and intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting the reactants to the various possible products. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose. cas.cz

Energy Profile Calculation: The relative energies of the reactants, transition states, and products are calculated to construct a potential energy surface for each reaction pathway. The pathway with the lowest energy barrier is the most kinetically favored.

For example, in a hypothetical reaction, DFT calculations could provide the activation energies for the formation of two different regioisomers, as illustrated in the hypothetical data below.

Table 1: Hypothetical DFT Calculated Activation Energies for Regioisomeric Products

Regioisomeric PathwayTransition StateActivation Energy (kcal/mol)
Pathway ATS-A15.2
Pathway BTS-B22.5

This table is illustrative and contains hypothetical data.

In this hypothetical case, the significantly lower activation energy for Pathway A would suggest that the corresponding regioisomer is the major product, a prediction that can then be experimentally verified.

Stereoselectivity:

Given that this compound is a chiral molecule, its reactions can exhibit stereoselectivity. Computational studies are instrumental in understanding the origins of this selectivity, especially in asymmetric catalysis. By modeling the interactions between the substrate, the catalyst, and the attacking reagent, it is possible to determine why one stereoisomer is formed preferentially.

The origin of enantioselectivity in a catalyzed reaction can be elucidated by comparing the transition state energies of the pathways leading to the different stereoisomers. clockss.orgelsevierpure.com For instance, in a reaction catalyzed by a chiral primary amine, the catalyst can form different diastereomeric transition states with the substrate. clockss.orgelsevierpure.com The energy difference between these diastereomeric transition states will determine the enantiomeric excess of the product.

A computational investigation into the stereoselectivity of a reaction involving this compound would typically involve:

Modeling the formation of pre-reaction complexes between the substrate and the catalyst.

Locating the diastereomeric transition states for the formation of the (R) and (S) products.

Calculating the Gibbs free energy difference (ΔΔG‡) between these transition states. A larger energy difference corresponds to a higher predicted enantiomeric excess.

Table 2: Hypothetical Calculated Energy Differences for Stereoisomeric Transition States

Stereoisomeric Transition StateRelative Gibbs Free Energy (kcal/mol)Predicted Major Stereoisomer
TS-(R)0.0(R)
TS-(S)2.1

This table is illustrative and contains hypothetical data.

Prediction of Catalytic Activity for Derivatives

Computational chemistry is not only a tool for rationalizing observed results but also a powerful predictive platform for designing more effective catalysts for reactions involving derivatives of this compound. By systematically modifying the structure of a potential catalyst in silico, researchers can screen for candidates with enhanced activity and selectivity before committing to their synthesis in the laboratory.

The prediction of catalytic activity often involves the calculation of key descriptors that correlate with the catalyst's performance. These can include:

Activation Barriers: As discussed, lower calculated activation barriers for the desired reaction pathway indicate a more active catalyst.

Structural and Electronic Parameters: Properties such as bond lengths, bond angles, and the electronic character of the catalyst's active site can be correlated with its activity.

For instance, in a study of a hypothetical catalytic reaction, one might computationally evaluate a series of related catalysts by introducing different functional groups. The predicted impact on the reaction's activation energy can then be tabulated.

Table 3: Hypothetical Screening of Catalyst Derivatives and Predicted Activation Energies

Catalyst DerivativeModifying GroupPredicted Activation Energy (kcal/mol)
Catalyst 1-H18.5
Catalyst 2-NO220.1
Catalyst 3-OCH316.8

This table is illustrative and contains hypothetical data.

Based on these hypothetical results, Catalyst 3, with the electron-donating methoxy (B1213986) group, would be predicted to be the most active, guiding the synthetic efforts towards this more promising candidate. This predictive capability significantly accelerates the catalyst development process, saving time and resources.

Role of 2 Bromopropoxy Methyl Benzene in Advanced Organic Synthesis

[(2-bromopropoxy)methyl]benzene as a Building Block for Heterocyclic Systems

The dual functionality of this compound makes it a promising candidate for the synthesis of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. The secondary bromide can be displaced by a variety of nucleophiles, and the benzyl (B1604629) ether can act as a protecting group or a point for further modification.

Synthesis of Oxygen-Containing Ring Structures

The construction of oxygen-containing heterocycles, such as substituted tetrahydrofurans, is a plausible application for this compound. A common strategy for forming such rings is the intramolecular Williamson ether synthesis. This would involve a reaction sequence where the benzyl ether of this compound is cleaved to reveal a primary alcohol. The resulting bromo-alcohol could then undergo intramolecular cyclization upon treatment with a base to yield a methylated tetrahydrofuran (B95107) derivative.

A hypothetical reaction pathway is detailed below:

Deprotection: Cleavage of the benzyl ether using a standard method like catalytic hydrogenation (H₂, Pd/C) would unmask the primary alcohol, yielding 1-bromopropan-2-ol.

Intramolecular Cyclization: Treatment of the resulting bromo-alcohol with a non-nucleophilic base (e.g., sodium hydride, NaH) would facilitate an intramolecular SN2 reaction, where the alkoxide displaces the bromide to form the five-membered tetrahydrofuran ring.

Reaction Step Reagents and Conditions Intermediate/Product Plausible Outcome
1. DebenzylationH₂, Palladium on Carbon (Pd/C), in a solvent like ethanol1-bromopropan-2-olHigh-yield conversion to the corresponding bromo-alcohol.
2. CyclizationSodium Hydride (NaH) in an aprotic solvent like THF2-methyltetrahydrofuranEfficient ring closure to form the heterocyclic product.

This approach highlights how this compound could serve as a masked precursor for functionalized tetrahydrofuran rings, which are common structural motifs in natural products and bioactive molecules.

Construction of Nitrogen-Containing Ring Structures

Nitrogen-containing heterocycles such as pyrrolidines and piperidines are ubiquitous in medicinal chemistry. This compound can serve as an electrophilic building block for their synthesis through N-alkylation followed by cyclization strategies.

The synthesis could proceed via the reaction of this compound with a primary amine. This initial SN2 reaction would form a secondary amine intermediate. Subsequent chemical steps could then be employed to form the heterocyclic ring. For instance, if the amine substrate contained another nucleophilic or electrophilic site, an intramolecular reaction could be triggered to complete the ring formation.

A potential synthetic route to a substituted piperidine (B6355638) is outlined in the following table:

Reaction Step Reactants Conditions Intermediate/Product
1. N-AlkylationThis compound + Primary Amine (e.g., 3-aminopropanol)Base (e.g., K₂CO₃), solvent (e.g., Acetonitrile)N-(2-(benzyloxy)propyl)-3-aminopropanol
2. Debenzylation & ActivationH₂, Pd/C; followed by treatment with an activating agent (e.g., TsCl)Standard conditions for each stepN-(2-hydroxypropyl)-3-aminopropanol, then tosylation of the primary alcohol
3. Intramolecular CyclizationBase (e.g., NaH)Aprotic solvent (e.g., THF)N-substituted methylpiperidine derivative

This strategy demonstrates the potential of this compound for the modular synthesis of complex, substituted nitrogen heterocycles.

This compound in Natural Product Synthesis

The total synthesis of natural products often requires robust and versatile building blocks to construct complex carbon skeletons. bohrium.com The structural features of this compound make it a potentially useful, albeit not widely documented, intermediate.

Intermediate in Complex Polyether Natural Product Synthesis

Polyether natural products are a class of compounds known for their complex structures and potent biological activities. Their synthesis often involves the iterative coupling of smaller, oxygenated subunits. The benzyloxymethyl (BOM) group is a well-known protecting group for alcohols, and its bromo-derivative, this compound, could theoretically be used to introduce a protected hydroxyl group.

In a hypothetical scenario, the benzyloxypropoxy group could be installed by reacting an alcohol with this compound. However, a more likely application is the use of the parent alcohol, 2-(benzyloxy)propan-1-ol, in multi-step syntheses, with the bromide being introduced at a later stage for further functionalization. The compound itself could be seen as a stable, pre-functionalized three-carbon unit for incorporation into a larger molecule.

Precursor for Advanced Pharmaceutical Scaffolds

Many bioactive molecules and pharmaceutical agents are built upon specific three-dimensional scaffolds that orient functional groups for optimal interaction with biological targets. nih.gov The development of novel scaffolds is a key area of medicinal chemistry.

Given its structure, this compound could act as a precursor to chiral scaffolds. The secondary bromide allows for stereospecific substitution reactions, enabling the synthesis of enantiomerically pure derivatives. For example, reaction with a nucleophilic pharmacophore could install a key binding element, while the benzyloxy group could be carried through several synthetic steps before being deprotected or converted into another functional group. The synthesis of bioactive thiazole (B1198619) derivatives, for instance, often involves the reaction of a thioamide with an α-haloketone or a related electrophile; by analogy, this compound could be used with sulfur-containing nucleophiles to build novel heterocyclic systems. nih.gov

Potential Scaffold Synthetic Strategy Key Feature of this compound
Chiral Amino AlcoholsSN2 displacement of bromide with an azide (B81097) (N₃⁻), followed by reduction and debenzylation.Provides a three-carbon backbone with defined stereochemistry.
Substituted DioxanesReaction with a diol, where one hydroxyl displaces the bromide and the other is protected by the benzyl group, followed by deprotection and cyclization.Acts as a bifunctional linker and protecting group precursor.

Applications in Polymer Chemistry and Materials Science Precursor Synthesis

The synthesis of functional polymers and materials often relies on monomers that possess reactive sites for polymerization and/or functional groups that impart specific properties to the final material. While not a conventional monomer for common polymerization techniques like chain-growth or step-growth polymerization due to its single reactive bromide, this compound has potential as a specialty chemical in this field. libretexts.org

One plausible application is as a functionalizing agent or initiator. For example, the bromide could initiate certain types of polymerization, or it could be used to modify a pre-existing polymer. The benzyl ether group could also be used in post-polymerization modification.

Another potential role is in the synthesis of precursors for materials science. For example, it could be used to create liquid crystal molecules or to functionalize surfaces. The combination of a flexible ether linkage and a rigid phenyl group are common features in the design of such materials. While specific examples for this compound are lacking, the general utility of similar bromo-ethers is known in the synthesis of functional organic materials. bldpharm.com

Functionalizing Agent for Material Surface Modification

The modification of material surfaces is a critical area of materials science, aiming to impart desired properties such as biocompatibility, hydrophilicity, or specific reactivity. This is often achieved by grafting polymers or small molecules onto a surface.

Theoretically, this compound could be utilized in "grafting from" techniques, where the molecule is first attached to a surface, and the bromine atom then serves as an initiator for surface-initiated polymerization, such as Atom Transfer Radical Polymerization (ATRP). This method allows for the growth of polymer chains directly from the surface, creating a dense layer of functional polymer brushes. The use of bromo-functionalized initiators is a well-established strategy in surface-initiated ATRP. cmu.eduresearchgate.net

However, a review of the available scientific literature did not yield any specific examples or research findings where this compound has been employed for this purpose. General methods for surface grafting often utilize initiators that are either commercially available or can be synthesized and attached to the surface in a straightforward manner. researchgate.netosti.govnih.govresearchgate.net The specific advantages or potential of using this compound in this context have not been explored or documented.

Advanced Spectroscopic and Analytical Approaches for Structural and Mechanistic Elucidation of 2 Bromopropoxy Methyl Benzene

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to [(2-bromopropoxy)methyl]benzene provides significant insights into its stereochemistry and conformational dynamics.

High-Resolution NMR for Stereochemical Assignments in Derivatizations

High-resolution NMR spectroscopy is instrumental in determining the stereochemistry of derivatives of this compound. The presence of a chiral center at the C2 position of the propoxy chain means that reactions at this site can lead to the formation of diastereomers. High-resolution ¹H and ¹³C NMR can distinguish between these stereoisomers.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the resulting product can exist as different diastereomers if another chiral center is introduced. The distinct magnetic environments of the protons and carbons in each diastereomer lead to different chemical shifts and coupling constants.

Key ¹H NMR features for stereochemical analysis:

Diastereotopic Protons: The methylene (B1212753) protons of the benzylic group (OCH₂) can become diastereotopic in a chiral environment, leading to separate signals and geminal coupling.

Coupling Constants: The magnitude of the coupling constant between the proton at C2 and the adjacent methyl and methylene protons can provide information about the dihedral angle and thus the relative stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical Diastereomeric Derivative of this compound

ProtonPredicted Chemical Shift (ppm) - Diastereomer APredicted Chemical Shift (ppm) - Diastereomer B
Aromatic (C₆H₅)7.25-7.40 (m)7.25-7.40 (m)
Benzylic (OCH₂)4.58 (d)4.62 (d)
Benzylic (OCH₂)4.52 (d)4.55 (d)
CHBr4.30 (m)4.35 (m)
OCH₂ (propoxy)3.60-3.75 (m)3.65-3.80 (m)
CH₃1.70 (d)1.75 (d)

Note: These are predicted values and can vary based on the specific derivative and solvent used.

Dynamic NMR for Conformational Studies

The flexible nature of the propoxy chain in this compound allows for multiple conformations. Dynamic NMR (DNMR) is a powerful technique to study the kinetics of these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotations.

At low temperatures, the rotation around the C-O and C-C bonds of the propoxy chain may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a time-averaged signal. By analyzing the line shapes of the spectra at various temperatures, the activation energy for the conformational interchange can be calculated.

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry is an indispensable tool for investigating reaction mechanisms and understanding the fragmentation behavior of molecules like this compound.

Investigation of Reaction Intermediates via MS

In mechanistic studies of reactions involving this compound, such as nucleophilic substitutions or eliminations, mass spectrometry can be used to detect and identify transient reaction intermediates. Techniques like Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the gentle ionization of species in solution, enabling the observation of short-lived intermediates that may not be detectable by other methods.

For example, in a substitution reaction, it might be possible to observe the formation of a carbocation intermediate or a short-lived adduct with the nucleophile.

Elucidation of Fragmentation Pathways

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum provides a fingerprint that can be used for its identification and for understanding its intrinsic stability. The major fragmentation pathways are predictable based on the stability of the resulting ions.

Common Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation is the cleavage of the C-O bond to form the highly stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can also occur.

Loss of Bromine: The loss of a bromine radical is another characteristic fragmentation.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment Ion
243/245[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Benzyl cation)
163/165[M - C₇H₇]⁺
152[M - Br]⁺

Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. Each type of bond vibrates at a characteristic frequency, and these frequencies can be observed as absorption bands in the IR spectrum or as scattered light in the Raman spectrum.

Characteristic Vibrational Frequencies:

C-H stretching (aromatic): Around 3030-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-O stretching (ether): Strong band around 1070-1150 cm⁻¹

C-Br stretching: Around 500-600 cm⁻¹

By analyzing the positions and intensities of these bands, one can confirm the presence of the key functional groups within the molecule.

Infrared Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is an indispensable analytical technique for monitoring the progress of chemical reactions by tracking the transformation of functional groups. The synthesis of this compound, which can be achieved through reactions such as the Williamson ether synthesis from an alcohol and a benzyl halide, provides a clear example of how IR spectroscopy can be used to follow a reaction to completion.

In a typical synthesis, the disappearance of the characteristic broad O-H stretching band of the alcohol precursor (typically around 3200-3600 cm⁻¹) and the appearance of the strong C-O-C stretching vibrations of the ether product (in the 1000-1300 cm⁻¹ region) would be monitored. The presence of the aromatic ring and the alkyl halide group can also be confirmed by their characteristic absorption bands.

Key Infrared Absorption Bands for Monitoring the Synthesis of this compound:

The progress of a reaction producing this compound can be followed by observing the decrease in the intensity of the O-H peak of the starting alcohol and the concurrent increase in the intensity of the C-O-C peak of the ether product. The C-H and aromatic C=C stretching vibrations are expected to be present in both the reactant and the product, serving as an internal reference.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Benzene (B151609) Ring=C-H stretch3000 - 3100Confirms the presence of the aromatic moiety throughout the reaction.
Benzene RingC=C stretch1450 - 1600Provides further evidence of the aromatic ring's integrity.
Alkyl ChainC-H stretch2850 - 2960Indicates the presence of the propoxy chain.
EtherC-O-C stretch1000 - 1300Appearance of this strong band signals the formation of the ether linkage, a key indicator of product formation.
Alkyl BromideC-Br stretch500 - 600Confirms the presence of the bromo- substituent on the propyl chain.
Alcohol (Reactant)O-H stretch3200 - 3600 (broad)Disappearance of this band indicates the consumption of the alcohol starting material.

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that provides valuable information about the molecular structure of this compound. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light, offering insights into the vibrations of non-polar bonds and symmetric functional groups which may be weak or absent in the IR spectrum.

The Raman spectrum of this compound is expected to be rich in information, with characteristic signals for the aromatic ring, the ether linkage, and the carbon-bromine bond. The symmetric "ring-breathing" vibration of the benzene ring, for instance, typically gives a strong and sharp signal in the Raman spectrum, providing a clear fingerprint for the aromatic portion of the molecule.

Characteristic Raman Shifts for this compound:

The analysis of the Raman spectrum allows for a detailed structural confirmation of the molecule. The presence of a monosubstituted benzene ring is indicated by specific vibrational modes. The C-O-C and C-Br stretches, while also observable in the IR spectrum, can provide complementary data in the Raman spectrum.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Structural Significance
Benzene RingRing Breathing~1000A strong, sharp peak characteristic of a monosubstituted benzene ring.
Benzene RingC=C stretch1580 - 1610Confirms the aromatic ring structure.
Benzene RingC-H stretch3050 - 3070Indicates the aromatic C-H bonds.
EtherC-O-C symmetric stretch800 - 950Provides evidence for the ether linkage.
Alkyl BromideC-Br stretch500 - 600Confirms the presence of the bromine atom.
Alkyl ChainCH₂/CH₃ deformations1440 - 1470Characteristic vibrations of the propoxy group.

The combination of IR and Raman spectroscopy provides a comprehensive and powerful approach for the structural elucidation of this compound. These techniques not only confirm the presence of all the key functional groups but can also be instrumental in monitoring the synthesis of the compound, ensuring the desired chemical transformation has occurred.

Future Research Directions and Unexplored Reactivity of 2 Bromopropoxy Methyl Benzene

Development of Novel Catalytic Transformations

The structure of [(2-bromopropoxy)methyl]benzene makes it an ideal candidate for a range of novel catalytic transformations that are at the forefront of modern organic chemistry. Future research is poised to unlock new synthetic pathways by leveraging the reactivity of both the carbon-bromine bond and the adjacent C-H bonds.

One of the most promising avenues lies in the realm of cross-coupling reactions . While traditional palladium-catalyzed couplings are well-established, the development of more sustainable and efficient catalytic systems is a continuous endeavor. nih.govgoogle.com Future work could focus on the use of earth-abundant metal catalysts, such as nickel or cobalt, for the cross-coupling of this compound with a variety of partners, including organoboron, organozinc, and organosilicon reagents. nih.govyoutube.com A dual catalytic system, for instance, could be employed to activate both the aryl and alkyl halides in a cross-electrophile coupling, offering a new strategy for C-C bond formation. nih.gov

Another exciting area of exploration is the C-H activation and functionalization of the ether backbone. acs.orgrsc.orgresearchgate.net Recent advances in transition-metal catalysis have enabled the direct functionalization of otherwise inert C-H bonds. neuroquantology.com Research could be directed towards the regioselective activation of the C-H bonds alpha to the ether oxygen in this compound, leading to the introduction of new functional groups. Electrophotocatalysis, which combines electrochemistry and photoredox catalysis, could offer a mild and highly regioselective method for such transformations. nih.govacs.org

The development of novel catalytic systems for these transformations is crucial. The table below outlines potential catalytic systems and their expected outcomes for the functionalization of this compound.

Catalytic SystemTransformationPotential ReagentsExpected Product Class
Nickel/Cobalt Dual CatalystCross-Electrophile CouplingAryl halides, Alkyl halidesDi-substituted benzyloxypropanes
Palladium/Ligand SystemSuzuki-Miyaura CouplingArylboronic acidsArylated benzyloxypropanes
Iridium PhotocatalystC-H ArylationArenesDiaryl-substituted ethers
Trisaminocyclopropenium (TAC) ionElectrophotocatalytic C-H FunctionalizationAlkenes, Alkynes, HeterocyclesFunctionalized benzyloxypropanes

Investigations into Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. wjpmr.comstmjournals.comchemijournal.com The synthesis of this compound and its subsequent transformations can be significantly improved by adopting greener methodologies.

Future research should focus on developing a sustainable synthesis of the parent compound itself. This could involve exploring alternative, less hazardous brominating agents and utilizing solvents derived from renewable feedstocks. Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy input. chemijournal.com

In the context of its reactivity, green chemistry principles can be applied to the catalytic transformations discussed previously. The use of water as a reaction solvent, whenever possible, would be a significant step towards a more environmentally benign process. Furthermore, the development of recoverable and reusable catalysts is a key aspect of green chemistry. This could involve heterogenizing homogeneous catalysts on solid supports or employing catalyst systems that are soluble in a separate phase for easy separation and reuse.

The following table summarizes potential green chemistry approaches for the synthesis and reactions of this compound.

Green Chemistry ApproachApplicationPotential Benefit
Microwave-Assisted SynthesisSynthesis of this compoundReduced reaction time, lower energy consumption.
Use of Bio-based SolventsAs reaction medium for transformationsReduced environmental impact, potential for biodegradability.
Heterogenized CatalystsFor cross-coupling and C-H activation reactionsEasy catalyst separation and recycling, reduced metal contamination of products.
Reactions in Aqueous MediaFor nucleophilic substitution or coupling reactionsElimination of volatile organic solvents, improved safety.

Exploration of Bio-Inspired Reactivity and Derivatization

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. youtube.com Exploring the bio-inspired reactivity and derivatization of this compound opens up a new dimension of synthetic possibilities. nih.govresearchgate.net

A particularly exciting avenue is the use of halohydrin dehalogenases . These enzymes are known to catalyze the ring-opening of epoxides with various nucleophiles and could potentially be engineered to act on the bromo-ether moiety of this compound. irb.hrnih.gov This could lead to the enantioselective synthesis of a variety of derivatives by introducing functionalities such as azides, cyanides, or amines at the bromine-bearing carbon.

Furthermore, engineered cytochrome P450 monooxygenases could be explored for the selective oxidation of the benzylic or other C-H positions of the molecule, leading to the formation of valuable hydroxylated derivatives. The field of biocatalysis is rapidly advancing, with techniques like directed evolution allowing for the tailoring of enzymes to specific non-natural substrates and reactions. youtube.com

The table below highlights potential biocatalytic transformations for this compound.

Enzyme ClassTransformationPotential ProductSignificance
Halohydrin DehalogenaseNucleophilic substitution of bromineChiral amino-alcohols, azido-alcoholsAccess to enantiomerically pure building blocks.
Cytochrome P450 MonooxygenaseSelective C-H hydroxylationHydroxylated benzyloxypropanesIntroduction of new functional groups for further derivatization.
LipaseKinetic resolutionEnantiomerically enriched starting material or productsSeparation of racemic mixtures.

Advanced Chiral Synthesis Applications of this compound

The presence of a stereocenter at the 2-position of the propoxy chain makes this compound a valuable precursor for the synthesis of chiral molecules. Future research will likely focus on harnessing this chirality for advanced synthetic applications. mdpi.com

One key area is the development of enantioselective reactions where the chiral center in this compound directs the stereochemical outcome of a reaction at a different part of the molecule. For instance, the benzyloxypropyl group could act as a chiral auxiliary, controlling the facial selectivity of reactions on a tethered prochiral center.

Furthermore, enantiomerically pure this compound can serve as a starting material for the synthesis of complex chiral molecules. The development of efficient methods for the enantioselective synthesis of this compound itself is therefore a critical research goal. This could be achieved through asymmetric bromocycloetherification reactions catalyzed by chiral Brønsted acids or other chiral catalysts. nih.govnih.govrsc.orgrsc.orgelsevierpure.com

The following table outlines potential applications of this compound in advanced chiral synthesis.

ApplicationDescriptionPotential Outcome
Chiral AuxiliaryThe benzyloxypropyl group guides the stereochemistry of a remote reaction.Diastereoselective synthesis of new chiral centers.
Chiral Building BlockEnantiopure this compound is incorporated into a larger target molecule.Synthesis of complex, enantiomerically pure natural products or pharmaceuticals.
Substrate for Asymmetric CatalysisDevelopment of enantioselective catalytic transformations using the racemic compound.Kinetic resolution or dynamic kinetic resolution to yield enantiopure products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-bromopropoxy)methyl]benzene, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via bromination of [(propoxymethyl)benzene] using brominating agents like N-bromosuccinimide (NBS) or Br₂. Catalytic systems involving Fe or radical initiators (e.g., AIBN) improve regioselectivity and yield . Solvent choice (e.g., CCl₄ or CH₂Cl₂) and temperature control (40–60°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Fractional distillation under reduced pressure (bp ~220–221°C) is effective for bulk separation . For analytical-grade purity, preparative HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS (using a DB-5 capillary column) resolves co-eluting impurities . Deuterated analogs require specialized handling (e.g., inert atmosphere) to prevent isotopic exchange .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology : The compound is a lachrymator and skin irritant. Use fume hoods, nitrile gloves, and sealed reaction vessels. Spills should be neutralized with 10% sodium thiosulfate. Storage under nitrogen at 4°C prevents degradation . Toxicity studies suggest limited bioaccumulation, but prolonged exposure requires monitoring via LC-MS/MS for metabolite screening .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its reactivity compared to longer-chain analogs?

  • Methodology : Shorter chains (e.g., propoxy vs. butoxy/heptyl) reduce steric hindrance, enhancing electrophilic aromatic substitution (EAS) rates. Compare kinetic data using Hammett plots (σ⁺ values) for brominated analogs . For example, 1-(4-bromobutoxy)-4-fluorobenzene exhibits slower EAS due to increased chain flexibility, whereas this compound shows higher regioselectivity in Friedel-Crafts alkylation .

Q. What analytical methods are most suitable for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies key signals: δ 3.8–4.2 ppm (-OCH₂-), δ 1.6–2.0 ppm (-CH₂Br), and aromatic protons at δ 6.8–7.4 ppm .
  • HRMS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 229.03 (C₁₀H₁₂BrO⁺) .
  • XRD : Single-crystal analysis reveals a planar benzene ring with a dihedral angle of 15° between the bromopropoxy chain and aromatic plane .

Q. How do electronic effects of the bromopropoxy group affect the electrophilic substitution patterns in this compound derivatives?

  • Methodology : The -OCH₂CH₂Br group acts as an electron-donating substituent via hyperconjugation, activating the para position for nitration (HNO₃/H₂SO₄, 0°C). Competitive iodination (I₂/AgNO₃) shows ortho preference due to steric effects . DFT calculations (B3LYP/6-31G*) correlate charge density (NPA analysis) with experimental substitution patterns .

Q. What contradictions exist in the literature regarding the biological activity of this compound, and how can they be resolved?

  • Methodology : Some studies report weak CYP450 inhibition (IC₅₀ = 50 µM) , while others show no activity up to 100 µM . Resolve discrepancies using standardized assays (e.g., fluorogenic Vivid® substrates) and control for metabolic interference (e.g., glutathione depletion). Cross-validate with in silico docking (AutoDock Vina) on CYP3A4 and CYP2D6 isoforms .

Q. What role does this compound play in the synthesis of complex organic molecules, and what are the key intermediate steps?

  • Methodology : The compound serves as a versatile alkylating agent in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids) . Key steps:

  • Buchwald-Hartwig amination : React with anilines (Pd(OAc)₂/XPhos, K₃PO₄, toluene, 110°C) to yield N-aryl derivatives .
  • Ring-closing metathesis : Use Grubbs II catalyst to form macrocyclic ethers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.